REACTION_CXSMILES
|
[O:1]1[C:5]2([CH2:10][CH2:9][O:8][CH2:7][CH:6]2[CH2:11]/[CH:12]=[CH:13]/[C:14](OC)=[O:15])[O:4][CH2:3][CH2:2]1.[Li+].[Cl-].[BH4-].[Na+].CCO>C1COCC1>[O:1]1[C:5]2([CH2:10][CH2:9][O:8][CH2:7][CH:6]2[CH2:11][CH2:12][CH2:13][CH2:14][OH:15])[O:4][CH2:3][CH2:2]1 |f:1.2,3.4|
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Name
|
|
Quantity
|
0.747 g
|
Type
|
reactant
|
Smiles
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O1CCOC12C(COCC2)C/C=C/C(=O)OC
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Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.261 g
|
Type
|
reactant
|
Smiles
|
[Li+].[Cl-]
|
Name
|
|
Quantity
|
0.233 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at rt overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with 10% aqueous citric acid
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was then concentrated
|
Type
|
ADDITION
|
Details
|
the mixture was diluted with water and CH2Cl2
|
Type
|
EXTRACTION
|
Details
|
Extracted 3× with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried (anhd. Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |